REACTION_CXSMILES
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[CH3:1][S:2]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:4])=[O:3].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH3:16])[CH:15]=[C:5]([S:2]([CH3:1])(=[O:4])=[O:3])[C:6]([O:8][CH2:9][CH3:10])=[O:7]
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Name
|
|
Quantity
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6.65 g
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Type
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reactant
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Smiles
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CS(=O)(=O)CC(=O)OCC
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Name
|
|
Quantity
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5.72 g
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution is concentrated
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Type
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CUSTOM
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Details
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a rotary evaporator
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Type
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CUSTOM
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Details
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the solid is comminuted with cyclohexane
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Type
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FILTRATION
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Details
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filtered off with suction
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Name
|
|
Type
|
|
Smiles
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CN(C=C(C(=O)OCC)S(=O)(=O)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |